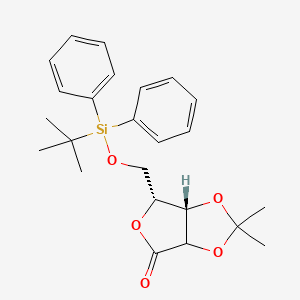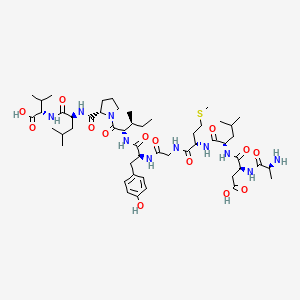
HCV Peptide (131-140)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HCV Peptide (131-140) is a peptide sequence derived from the hepatitis C virus (HCV). This peptide is often used in scientific research to study the immune response to HCV, particularly in the context of vaccine development and antiviral therapies . The peptide sequence is ADLMGYIPLV, and it has a molecular weight of 1091.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
HCV Peptide (131-140) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of HCV Peptide (131-140) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence .
Analyse Chemischer Reaktionen
Types of Reactions
HCV Peptide (131-140) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create peptide analogs for research purposes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acid derivatives used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized methionine, reduced peptides, and peptide analogs with substituted amino acids .
Wissenschaftliche Forschungsanwendungen
HCV Peptide (131-140) has a wide range of applications in scientific research:
Vaccine Development: Incorporated into prototype vaccines to elicit an immune response against HCV.
Diagnostics: Utilized in assays to detect HCV-specific antibodies in clinical samples.
Drug Development: Serves as a model peptide for testing antiviral compounds and understanding their mechanisms of action.
Wirkmechanismus
HCV Peptide (131-140) exerts its effects by being presented on the surface of infected cells via major histocompatibility complex (MHC) class I molecules. This presentation allows cytotoxic T lymphocytes to recognize and destroy infected cells. The peptide interacts with specific T cell receptors, triggering an immune response that targets HCV-infected cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HCV Peptide (35-44): Another peptide derived from the HCV core protein, used in similar research applications.
HCV Peptide (58-66): A peptide from the HCV matrix protein, also used in immunological studies.
Uniqueness
HCV Peptide (131-140) is unique due to its specific sequence and its role in eliciting a strong CTL response. This makes it particularly valuable in vaccine development and immunological research .
Eigenschaften
Molekularformel |
C51H82N10O14S |
|---|---|
Molekulargewicht |
1091.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C51H82N10O14S/c1-11-29(8)42(50(73)61-19-12-13-38(61)49(72)58-35(22-27(4)5)47(70)59-41(28(6)7)51(74)75)60-48(71)36(23-31-14-16-32(62)17-15-31)54-39(63)25-53-44(67)33(18-20-76-10)55-45(68)34(21-26(2)3)57-46(69)37(24-40(64)65)56-43(66)30(9)52/h14-17,26-30,33-38,41-42,62H,11-13,18-25,52H2,1-10H3,(H,53,67)(H,54,63)(H,55,68)(H,56,66)(H,57,69)(H,58,72)(H,59,70)(H,60,71)(H,64,65)(H,74,75)/t29-,30-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1 |
InChI-Schlüssel |
CYVSTZOKXWNPNN-XLHYILJJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


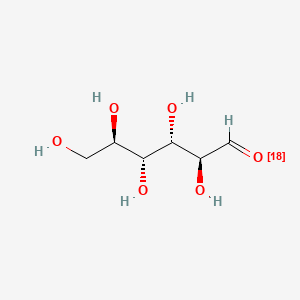
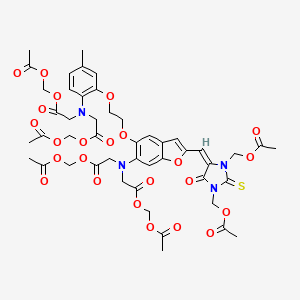
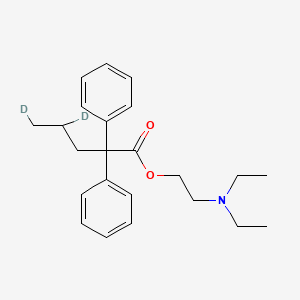

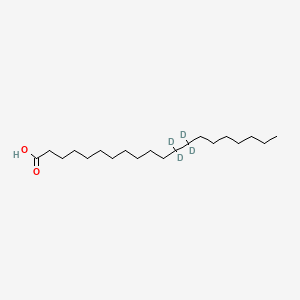

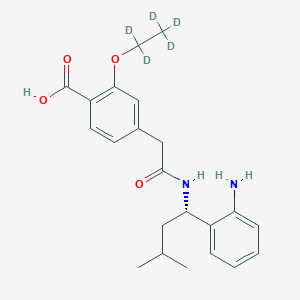
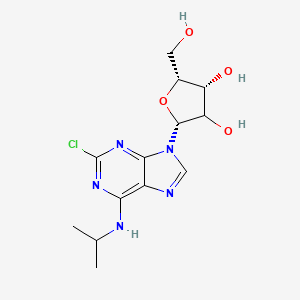
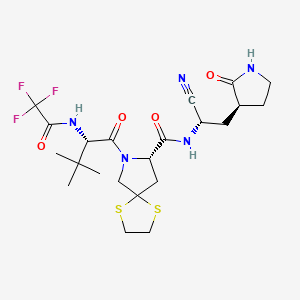
![5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine](/img/structure/B15139639.png)
![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)
![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)
![5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15139672.png)
